Product packaging for CGP36216(Cat. No.:)

CGP36216

Cat. No.: B1139186
M. Wt: 151.14 g/mol
InChI Key: RWCIPYZWXPUGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Gamma-Aminobutyric Acid (GABA) as a Central Nervous System Neurotransmitter

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS) of mammals. scielo.org.mxclevelandclinic.orgnih.govnih.gov It plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition within neural circuits. scielo.org.mxclevelandclinic.orgnih.govnih.gov GABA is synthesized in the CNS from the excitatory neurotransmitter glutamate (B1630785) through the action of the enzyme glutamic acid decarboxylase (GAD). scielo.org.mxnih.govyoutube.com Once synthesized, GABA is stored in vesicles within the presynaptic neuron and released into the synaptic cleft in a calcium-dependent manner upon depolarization. scielo.org.mxnih.gov Its inhibitory effects are mediated by binding to specific receptors on target neurons, which generally makes these neurons less likely to fire action potentials or release neurotransmitters. clevelandclinic.orgyoutube.com The widespread distribution of GABAergic neurons throughout brain regions like the amygdala, hippocampus, hypothalamus, and cortex underscores its key involvement in various CNS functions, including behavior, motor control, mood, and sleep. scielo.org.mx

Classification and Functional Distinction of GABA Receptors (GABA(A) vs. GABA(B))

GABA exerts its inhibitory effects by interacting with two main classes of receptors: GABA(A) receptors and GABA(B) receptors. scielo.org.mxclevelandclinic.orgnih.govwikipedia.org These receptor types are distinguished by their pharmacological properties, structural composition, and mechanisms of action. scielo.org.mxnih.gov

GABA(A) receptors are ligand-gated ion channels (ionotropic receptors) that, upon binding of GABA, selectively increase the permeability of the neuronal membrane to chloride ions (Cl⁻). scielo.org.mxyoutube.comwikipedia.org This influx of negative chloride ions typically leads to hyperpolarization of the postsynaptic membrane, resulting in fast inhibitory postsynaptic potentials (IPSPs) and reducing the likelihood of neuronal firing. scielo.org.mxyoutube.comwikipedia.org GABA(A) receptors are part of the Cys-loop ligand-gated ion channel superfamily. wikipedia.org

In contrast, GABA(B) receptors are G protein-coupled receptors (GPCRs), also known as metabotropic receptors. scielo.org.mxclevelandclinic.orgyoutube.comwikipedia.org They mediate slow and prolonged inhibitory signals through the activation of intracellular signaling pathways involving G proteins, primarily of the Gαᵢ/₀ type. nih.govyoutube.comguidetopharmacology.orgnih.gov Activation of GABA(B) receptors leads to the modulation of ion channels, such as the activation of inwardly rectifying potassium (Kir3) channels, causing potassium efflux and membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca²⁺) channels, which reduces calcium influx and neurotransmitter release. nih.govyoutube.comguidetopharmacology.orgnih.govresearchgate.netplos.org These actions contribute to slow inhibitory postsynaptic potentials and play a significant role in regulating neuronal excitability and synaptic transmission. nih.govnih.govresearchgate.net

Structural and Functional Heterogeneity of GABA(B) Receptors

GABA(B) receptors exhibit structural and functional heterogeneity, which contributes to the diversity of GABAergic signaling in the CNS. nih.govfrontiersin.orgresearchgate.net

Obligate Heterodimerization of GABA(B1) and GABA(B2) Subunits

Functional GABA(B) receptors are obligate heterodimers, meaning they require the co-assembly of two distinct subunits, designated GABA(B1) and GABA(B2), to form a functional receptor complex at the cell surface. guidetopharmacology.orgnih.govfrontiersin.orgresearchgate.netmdpi.comnih.govfrontiersin.org Each subunit is a heptahelical transmembrane protein with a large extracellular N-terminal domain, a seven-transmembrane domain, and an intracellular C-terminal tail. nih.govplos.orgfrontiersin.orgmdpi.com

The GABA(B1) subunit contains the orthosteric binding site for GABA and other agonists and antagonists within its extracellular Venus flytrap (VFT) domain. guidetopharmacology.orgnih.govfrontiersin.orgmdpi.comed.ac.uknews-medical.net While the GABA(B2) subunit also possesses a VFT domain, it typically does not bind known ligands directly. nih.govfrontiersin.org Instead, the GABA(B2) subunit is crucial for the trafficking of the heterodimer from the endoplasmic reticulum to the cell surface, as it masks an ER retention signal present in the C-terminal of GABA(B1). frontiersin.orgmdpi.com Furthermore, the GABA(B2) subunit is primarily responsible for coupling to G proteins and initiating the downstream signaling cascades upon agonist binding to the GABA(B1) subunit. guidetopharmacology.orgnih.govfrontiersin.orgmdpi.comfrontiersin.orged.ac.uknews-medical.net The interaction between the two subunits involves direct allosteric coupling, where GABA(B2) enhances the agonist affinity of GABA(B1), and GABA(B1) facilitates the coupling of GABA(B2) to G proteins. ed.ac.uk

Beyond the core heterodimer, there is evidence suggesting that GABA(B) receptors can form higher-order oligomers, such as dimers of heterodimers (tetramers) and octamers, which may further influence receptor function and signaling efficacy. frontiersin.orgmdpi.comfrontiersin.org

Subunit Isoforms (e.g., GABA(B1a), GABA(B1b)) and Functional Implications

Further complexity arises from the existence of subunit isoforms, particularly for the GABA(B1) subunit. The two major isoforms, GABA(B1a) and GABA(B1b), are generated from the same gene (GABBR1) through the use of alternative transcription initiation sites. guidetopharmacology.orgmdpi.comed.ac.ukresearchgate.net These isoforms differ in their N-terminal extracellular domains. nih.govmdpi.comnews-medical.net GABA(B1a) contains two additional "sushi domains" (also known as protein-binding motifs or SCR domains) in its N-terminus that are absent in GABA(B1b). nih.govfrontiersin.orgmdpi.comnews-medical.netresearchgate.net

These structural differences lead to distinct functional implications, largely related to their differential subcellular localization and interactions with other proteins. frontiersin.orged.ac.uknews-medical.netresearchgate.net While both isoforms can assemble with GABA(B2) to form functional receptors, studies suggest that GABA(B1a)-containing receptors are preferentially targeted to presynaptic terminals, particularly those of excitatory synapses. nih.govfrontiersin.orgmdpi.comed.ac.ukresearchgate.netnih.gov The sushi domains in GABA(B1a) are thought to play a role in this targeting. mdpi.comnews-medical.netresearchgate.net In contrast, GABA(B1b)-containing receptors are predominantly found at postsynaptic sites, often localized in dendritic spines. guidetopharmacology.orgfrontiersin.orged.ac.ukresearchgate.netnih.gov

This differential localization underlies distinct functional roles: GABA(B1a)-containing receptors are primarily involved in mediating presynaptic inhibition of neurotransmitter release, including glutamate and GABA, while GABA(B1b)-containing receptors are mainly responsible for mediating slow postsynaptic inhibition by activating potassium channels. guidetopharmacology.orgfrontiersin.orged.ac.ukresearchgate.netnih.gov However, both isoforms can also function as autoreceptors, regulating GABA release. nih.gov The differential expression and localization of these isoforms contribute to the diverse ways GABA(B) receptors modulate synaptic transmission and neuronal network activity. frontiersin.orgresearchgate.net

Receptor Localization: Pre- and Postsynaptic Distribution

GABA(B) receptors are widely distributed throughout the CNS and are found in both presynaptic and postsynaptic compartments of neurons, as well as on extrasynaptic membranes. guidetopharmacology.orgresearchgate.netplos.orgjneurosci.orgox.ac.ukphysiology.org This widespread localization allows them to exert diverse inhibitory effects on synaptic transmission and neuronal excitability. guidetopharmacology.orgresearchgate.net

Presynaptic GABA(B) receptors, often functioning as autoreceptors or heteroreceptors, are located on axon terminals. nih.govresearchgate.netplos.orgjneurosci.orgox.ac.ukphysiology.org Activation of presynaptic GABA(B) receptors inhibits the release of neurotransmitters, including GABA, glutamate, norepinephrine, serotonin, and dopamine. nih.govresearchgate.net This inhibition is primarily mediated by the suppression of voltage-gated calcium channels, which reduces calcium influx necessary for vesicle fusion and neurotransmitter exocytosis. nih.govnih.govresearchgate.netnih.gov Presynaptic receptors can be found on both inhibitory (GABAergic) and excitatory (glutamatergic) terminals. researchgate.netjneurosci.orgox.ac.ukphysiology.org

Postsynaptic GABA(B) receptors are located on the dendrites and cell bodies of neurons. researchgate.netplos.orgjneurosci.orgox.ac.ukphysiology.org Their activation leads to slow inhibitory postsynaptic potentials, primarily through the activation of inwardly rectifying potassium channels (Kir3), which increases potassium conductance and hyperpolarizes the membrane potential. nih.govyoutube.comguidetopharmacology.orgnih.govresearchgate.netplos.org Postsynaptic receptors are enriched in dendritic spines around putative glutamatergic synapses but can also be found on dendritic shafts contacted by GABAergic terminals. frontiersin.orgjneurosci.org

The localization of GABA(B) receptors, whether pre- or postsynaptic, dictates their specific roles in modulating synaptic strength, integrating synaptic inputs, and regulating neuronal network activity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14NO2P B1139186 CGP36216

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopropyl(ethyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO2P/c1-2-9(7,8)5-3-4-6/h2-6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCIPYZWXPUGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Profile of Cgp 36216

Classification as a Selective GABA(B) Receptor Antagonist

CGP 36216 is classified as a selective antagonist of GABA(B) receptors. tocris.comrndsystems.comcaymanchem.comtocris.comtocris.comtocris.com This classification is based on studies demonstrating its ability to block the effects mediated by GABA(B) receptors. caymanchem.comnih.govtargetmol.com Unlike some other compounds that may interact with multiple types of GABA receptors, CGP 36216 shows selectivity for the GABA(B) subtype. tocris.comrndsystems.comcaymanchem.comtocris.comtocris.comtocris.com

Receptor Subtype and Site Selectivity

A key characteristic of CGP 36216 is its differential activity at presynaptic and postsynaptic GABA(B) receptors. This selectivity provides a valuable tool for researchers investigating the distinct roles of these receptor populations.

Preferential Activity at Presynaptic GABA(B) Receptors

Multiple studies indicate that CGP 36216 exhibits preferential activity at presynaptic GABA(B) receptors. tocris.comrndsystems.comcaymanchem.comtocris.comnih.govresearchgate.netmedchemexpress.comnih.govkrob.cnjst.go.jpnih.govjst.go.jpif-pan.krakow.pljst.go.jp Presynaptic GABA(B) receptors are primarily located on nerve terminals and function to modulate neurotransmitter release. tocris.comif-pan.krakow.pl By antagonizing these receptors, CGP 36216 can influence the release of various neurotransmitters. nih.govjst.go.jpif-pan.krakow.pl For instance, in electrically stimulated brain slices preloaded with [3H]GABA, CGP 36216 increased [3H]GABA release, suggesting blockade of presynaptic autoreceptors that normally inhibit GABA release. nih.gov

Lack of Activity at Postsynaptic GABA(B) Receptors

In contrast to its effects at presynaptic sites, CGP 36216 has been shown to be ineffective at antagonizing postsynaptic GABA(B) receptors. tocris.comrndsystems.comnih.govmedchemexpress.comnih.govkrob.cnbiocrick.com Postsynaptic GABA(B) receptors are typically located on the dendrites and cell bodies of neurons and are involved in mediating slow inhibitory postsynaptic potentials through the activation of inwardly rectifying potassium channels. tocris.com Studies have demonstrated that even at relatively high concentrations, CGP 36216 does not effectively block the responses mediated by these postsynaptic receptors. nih.govbiocrick.com

Discrimination Between Presynaptic and Postsynaptic Receptor Subtypes

The differential activity of CGP 36216 allows for the pharmacological discrimination between presynaptic and postsynaptic GABA(B) receptor populations. medchemexpress.comwikipedia.orgmims.com This discrimination is evident in experimental findings where CGP 36216 effectively modulates presynaptic functions, such as neurotransmitter release, while having minimal to no effect on postsynaptic responses, such as baclofen-induced hyperpolarizations. nih.gov This distinct selectivity makes CGP 36216 a valuable tool for researchers aiming to dissect the specific contributions of presynaptic and postsynaptic GABA(B) receptors in various physiological and pathological processes. researchgate.netnih.gov

Affinity and Receptor Binding Characteristics

Studies have investigated the affinity and binding characteristics of CGP 36216 at GABA(B) receptors to understand the molecular basis of its antagonistic action.

Antagonism of Baclofen-Induced Effects

CGP 36216 is known to antagonize effects induced by baclofen (B1667701), a selective GABA(B) receptor agonist. caymanchem.comnih.govtargetmol.commedchemexpress.comkrob.cnwikipedia.org Baclofen activates both presynaptic and postsynaptic GABA(B) receptors, leading to various inhibitory effects. tocris.comwikipedia.orgmims.com CGP 36216's ability to reverse or block these baclofen-induced effects, particularly those mediated by presynaptic receptors, further supports its classification as a GABA(B) antagonist with a preference for the presynaptic site. caymanchem.comnih.govtargetmol.com For example, CGP 36216 has been shown to antagonize baclofen-induced suppression of spontaneous discharges in rat neocortical preparations. nih.govtargetmol.com

Research findings on the activity of CGP 36216 include quantitative data on its effects in in vitro preparations.

EffectPreparationValue
Antagonism of baclofen-induced depression of spontaneous discharges (pA2)Rat neocortex3.9 ± 0.1
Increase in [3H]GABA release (IC50)Electrically stimulated brain slices preloaded with [3H]GABA43 µM
Antagonism of baclofen-induced hyperpolarisationsRat neocortexIneffective up to 1 mM nih.gov
Binding Affinity (Ki)GABAB receptor0.3 μM medchemexpress.com or 3.00E+3 nM (3 µM)

Molecular and Cellular Mechanisms of Cgp 36216 Action

G-Protein Coupling and Downstream Signaling Pathways

GABAB receptors are coupled to pertussis toxin-sensitive G proteins, specifically those of the Gαi/o family. researchgate.nettocris.comjst.go.jp Upon activation by an agonist, the heterodimeric GABAB receptor undergoes a conformational change that facilitates the binding and activation of these G proteins. if-pan.krakow.plnih.gov The activated G protein then dissociates into its α subunit (Gαi/o) and βγ dimer (Gβγ), both of which can modulate the activity of various downstream effector proteins. jst.go.jp As an antagonist, CGP 36216 blocks the effects typically mediated by GABAB receptor agonists, thereby influencing these downstream signaling cascades. tocris.comnih.gov

Interaction with Gi/o Proteins

The GABAB2 subunit of the functional receptor heterodimer is crucial for coupling to Gi/o signaling proteins. tocris.comgenecards.orggenecards.org The binding of an agonist to the GABAB1 subunit promotes the interaction of the GABAB1-GABAB2 complex with Gi/o proteins. tocris.comif-pan.krakow.pl This interaction leads to the exchange of GDP for GTP on the Gαi/o subunit, causing the dissociation of the G protein into activated Gαi/o and Gβγ subunits. jst.go.jpnih.gov CGP 36216, by acting as an antagonist, prevents the full activation of the GABAB receptor by endogenous agonists, thereby inhibiting the subsequent coupling to and activation of Gi/o proteins. tocris.comnih.gov

Modulation of Adenylyl Cyclase Activity

One of the key downstream effects of activated Gαi/o subunits is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). tocris.comjst.go.jpif-pan.krakow.pl Activation of GABAB receptors by agonists typically leads to a decrease in intracellular cAMP levels due to this inhibition of adenylyl cyclase types I, III, V, and VI by Gαi/o subunits. jst.go.jpif-pan.krakow.pl Conversely, Gβγ subunits can stimulate adenylyl cyclase types II, IV, and VII, although this stimulation is often dependent on the presence of Gαs. jst.go.jp As a GABAB receptor antagonist, CGP 36216 would be expected to counteract the agonist-induced inhibition of adenylyl cyclase activity, potentially leading to increased or normalized cAMP levels depending on the basal activity and the presence of other signaling pathways. jst.go.jpif-pan.krakow.pl

Activation of G Protein-Activated Inwardly Rectifying K+ (GIRK) Channels (Indirectly, through GABAB receptor antagonism)

GABAB receptors are known to activate G protein-activated inwardly rectifying K+ (GIRK) channels, also known as Kir3 channels, primarily through the action of the dissociated Gβγ subunits. jst.go.jptocris.comjst.go.jp This activation leads to an influx of potassium ions, causing membrane hyperpolarization and a decrease in neuronal excitability. jst.go.jpbiorxiv.org While GIRK channels are primarily associated with postsynaptic inhibition mediated by GABAB receptors, CGP 36216 is reported to be ineffective at postsynaptic GABAB receptors. tocris.comnih.gov Therefore, CGP 36216's influence on GIRK channels is indirect, by blocking the ability of endogenous agonists to activate presynaptic GABAB receptors that might, in some contexts, indirectly influence postsynaptic activity, or by preventing any potential low-level activation of postsynaptic receptors. tocris.comnih.govbiorxiv.org The primary effect of GABAB receptor activation on GIRK channels is mediated by the Gβγ subunits. jst.go.jpbiorxiv.org

Effector ProteinG Protein SubunitEffect of GABAB Receptor ActivationIndirect Effect of CGP 36216 (Antagonism)
Adenylyl Cyclase (Types I, III, V, VI)Gαi/oInhibitionCounteraction of Inhibition (Potential Increase in cAMP)
Adenylyl Cyclase (Types II, IV, VII)Gβγ (often Gαs dependent)StimulationCounteraction of Stimulation (Potential Decrease in cAMP)
GIRK ChannelsGβγActivation (leading to K+ influx and hyperpolarization)Counteraction of Activation (Reduced K+ influx and hyperpolarization)

Inhibition of Voltage-Gated Ca2+ Channels (Indirectly, through GABAB receptor antagonism)

Presynaptic GABAB receptors inhibit neurotransmitter release by inhibiting voltage-gated Ca2+ (CaV) channels, primarily N-type (CaV2.2) and P/Q-type (CaV2.1) channels. tocris.comjst.go.jpif-pan.krakow.pl This inhibition is mediated by the Gβγ subunits, which directly interact with CaV channels, reducing calcium influx in response to depolarization. tocris.comjst.go.jpif-pan.krakow.pl Since CGP 36216 is a selective antagonist at presynaptic GABAB receptors, its action would be to block the agonist-induced inhibition of these calcium channels. caymanchem.comtocris.comnih.gov By preventing the Gβγ-mediated inhibition of presynaptic CaV channels, CGP 36216 can lead to increased calcium influx upon depolarization, thereby facilitating neurotransmitter release. tocris.comif-pan.krakow.plpnas.org

Effector ProteinG Protein SubunitEffect of GABAB Receptor ActivationIndirect Effect of CGP 36216 (Antagonism)
Voltage-Gated Ca2+ Channels (N-type, P/Q-type)GβγInhibition (Reduced Ca2+ influx)Counteraction of Inhibition (Increased Ca2+ influx)

Modulation of Neurotransmitter Release

CGP 36216, as a selective antagonist of presynaptic GABAB receptors, primarily modulates neurotransmitter release by blocking the inhibitory effect of endogenous GABA on these receptors. caymanchem.comtocris.comnih.gov

Enhancement of GABA Release (Autoreceptor Disinhibition)

Presynaptic GABAB receptors located on GABAergic terminals function as autoreceptors. researchgate.nettocris.comif-pan.krakow.pl When activated by released GABA, these autoreceptors inhibit further GABA release through the mechanisms described above, particularly the inhibition of voltage-gated calcium channels. tocris.comif-pan.krakow.plpnas.org By acting as a selective antagonist at these presynaptic GABAB autoreceptors, CGP 36216 prevents the negative feedback mechanism mediated by released GABA. caymanchem.comtocris.comnih.gov This disinhibition of GABAergic terminals by CGP 36216 leads to an enhancement of GABA release. nih.govresearchgate.net Studies have shown that CGP 36216 increases [3H]GABA release in electrically stimulated brain slices, an effect that is reversed by the GABAB receptor agonist baclofen (B1667701). nih.gov

NeurotransmitterPresynaptic Receptor TypeEffect of GABAB Receptor ActivationEffect of CGP 36216 (Presynaptic Antagonism)
GABAGABAB AutoreceptorInhibition of ReleaseEnhancement of Release (Disinhibition)

Enhancement of Glutamate (B1630785) Release (Heteroreceptor Disinhibition)

CGP 36216, as a selective presynaptic GABA(B) receptor antagonist, can enhance glutamate release through a mechanism of heteroreceptor disinhibition physiology.org. Presynaptic GABA(B) heteroreceptors are located on the terminals of non-GABAergic neurons, including glutamatergic neurons tocris.comresearchgate.net. Activation of these heteroreceptors by ambient or synaptically released GABA inhibits glutamate release researchgate.net. By blocking these presynaptic GABA(B) receptors, CGP 36216 removes this inhibitory brake, thereby increasing glutamate release physiology.orgresearchgate.net. Studies have shown that CGP 36216 can increase the amplitude of excitatory postsynaptic currents (EPSCs), which are mediated by glutamate, suggesting an enhancement of presynaptic glutamate release physiology.org. This disinhibition of glutamate release contributes to increased neuronal excitability elifesciences.org.

Modulation of Aspartate Release

Research indicates that GABA(B) receptors can modulate the release of various neurotransmitters, including aspartate biocrick.comscience.gov. While the search results specifically mention CGP 36216's effects on glutamate, GABA, and somatostatin (B550006) release, and broadly refer to modulation of other neurotransmitters, direct detailed findings specifically on CGP 36216's modulation of aspartate release are less prominent in the provided snippets compared to its effects on glutamate and somatostatin. However, given its role as a presynaptic GABA(B) antagonist, it is plausible that it could also influence aspartate release where presynaptic GABA(B) receptors are involved in its regulation. Some studies generally note that GABA(B) antagonists can affect the release of glutamate, aspartate, and somatostatin biocrick.com.

Effects on Neuronal Excitability and Synaptic Transmission

CGP 36216's action as a presynaptic GABA(B) antagonist has significant consequences for neuronal excitability and synaptic transmission by influencing the balance between excitation and inhibition.

Impact on Spontaneous Discharges

CGP 36216 can increase the frequency of spontaneous neuronal discharges tocris.combiocrick.com. In neocortical preparations, baclofen, a GABA(B) agonist, depresses the frequency of spontaneous discharges, and this effect is sensitive to antagonism by CGP 36216 nih.govresearchgate.net. This indicates that endogenous GABA, acting on presynaptic GABA(B) receptors, exerts a tonic inhibitory influence on spontaneous firing. By blocking these receptors, CGP 36216 removes this inhibition, leading to an increased rate of spontaneous action potentials nih.govresearchgate.netmedchemexpress.com. This effect is consistent with its role in enhancing excitatory neurotransmitter release and disinhibiting neuronal activity elifesciences.org.

Modulation of Excitatory Postsynaptic Currents (EPSCs)

CGP 36216 modulates excitatory postsynaptic currents (EPSCs) by enhancing presynaptic glutamate release physiology.org. EPSCs are mediated by the activation of glutamate receptors on the postsynaptic neuron physiology.org. By blocking presynaptic GABA(B) receptors located on glutamatergic terminals, CGP 36216 reduces the inhibition of glutamate release, leading to an increase in the frequency and/or amplitude of EPSCs physiology.orgfrontiersin.org. This potentiation of EPSCs signifies an increase in excitatory synaptic transmission physiology.org.

Neurophysiological and Behavioral Effects in Non Human Animal Models

Effects on Learning and Memory Processes

The involvement of GABAB receptors in synaptic plasticity, a key mechanism underlying learning and memory, has led to investigations into how CGP 36216 influences these processes. researchgate.netnih.gov

Facilitation of Long-Term Potentiation (LTP) in vitro and in vivo

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity, considered a cellular correlate of learning and memory. nih.gov Research suggests that CGP 36216 can facilitate the induction of LTP in both in vitro and in vivo settings. biocrick.comelte.hu Presynaptic GABAB(1a) receptors, where CGP 36216 is active, are primarily located on presynaptic glutamatergic neurons and modulate glutamate (B1630785) release. researchgate.netnih.gov Glutamate is critically involved in synaptic plasticity and LTP. nih.gov Blocking these presynaptic GABAB receptors with CGP 36216 can influence excitatory inputs, potentially facilitating memory formation. elte.hu

Role in Contextual Fear Generalization and Memory Precision (e.g., in rodents)

Contextual fear generalization, where a fear response is exhibited in contexts similar to but distinct from the training context, is a phenomenon relevant to anxiety disorders. researchgate.netscience.govnih.gov Studies in rodents have demonstrated that GABA-mediated presynaptic inhibition plays a critical role in maintaining contextual memory precision. researchgate.netscience.govnih.gov Genetic deletion of presynaptic GABAB(1a) receptors in mice results in generalized fear to a neutral context. researchgate.netscience.govnih.gov Infusion of CGP 36216, a selective presynaptic GABAB(1a) receptor antagonist, into the lateral ventricle or specifically into the dorsal or ventral hippocampus after fear training led to fear generalization when mice were tested 24 hours later, but not at earlier time points (e.g., 6 hours). researchgate.netscience.govnih.govnih.gov This suggests that presynaptic GABAB(1a) receptors and their blockade by CGP 36216 impact the consolidation phase of precise contextual memories, thereby constraining generalized fear responses. nih.govnih.gov Infusions into the anterior cingulate cortex (ACC) did not promote generalized fear. science.govnih.gov Infusions immediately before testing did not result in generalization, indicating the effect is primarily on consolidation rather than retrieval. nih.gov

Data from a study on contextual fear generalization in mice following post-training infusions of CGP 36216:

Infusion SiteDose (mM)Test Time After TrainingFear Generalization (vs. Vehicle)
Lateral Ventricle224 hoursNot significantly more fear
Lateral Ventricle324 hoursSignificantly more fear (p<0.001) nih.gov
Lateral Ventricle36 hoursNot sufficient to impair memory precision nih.gov
Dorsal Hippocampus-24 hoursResulted in generalization researchgate.netnih.gov
Ventral Hippocampus-24 hoursResulted in generalization researchgate.netnih.gov
Anterior Cingulate Cortex (ACC)-24 hoursDid not promote generalized fear science.govnih.gov

Impact on Novel Object Recognition and Location Tasks

Novel object recognition and novel object location tasks are behavioral tests used to assess recognition memory and spatial learning in rodents. uq.edu.aummpc.orgresearchgate.netnoldus.com These tasks exploit the natural tendency of rodents to spend more time exploring novel objects or objects in novel locations. researchgate.netnoldus.com Genetic deletion of presynaptic GABAB(1a) receptors has been shown to result in discrimination deficits on hippocampal-dependent novel object recognition and location tasks. researchgate.netnih.gov This suggests that the function of these receptors, which can be targeted by CGP 36216, is important for precise contextual and spatial memories assessed by these tasks. researchgate.netnih.gov

Modulation of Auditory Processing

CGP 36216 has also been used to investigate the role of presynaptic GABAB receptors in auditory processing, particularly in the inferior colliculus (IC), a key auditory center in the midbrain. researchgate.netresearchgate.netoup.comresearchgate.net

Contribution to Stimulus-Specific Adaptation (SSA) and Repetition Suppression

Stimulus-specific adaptation (SSA) is a phenomenon observed in auditory neurons where the response to a repetitive sound decreases, but the response to a rare, deviant sound is preserved or enhanced. researchgate.netoup.comresearchgate.net This is considered a form of deviance detection. oup.com Repetition suppression is a related phenomenon where the neural response to a repeated stimulus is reduced. researchgate.net In the inferior colliculus, blockade of presynaptic GABAB receptors with CGP 36216 has been shown to increase stimulus-specific adaptation. oup.comresearchgate.net This is contrary to the effect of blocking postsynaptic GABAB receptors, which decreases adaptation. researchgate.net The increase in SSA with CGP 36216 is attributed to the mechanism described above, where blocking presynaptic autoreceptors on GABAergic terminals reduces GABA release, maximizing the relative contrast between responses to standard (repetitive) and deviant (rare) stimuli, thus augmenting SSA indices. oup.com While inhibition via chemical synapses, including GABA-mediated inhibition, dynamically modulates SSA, it does not solely generate it. researchgate.net

Data illustrating the effect of CGP 36216 on SSA values in the inferior colliculus:

ConditionSSA Index (Mean ± SEM)
Baseline-
During CGP 36216 applicationIncreased
Recovery-

Research in Other Neurological Functions

Preclinical investigations in animal models have examined the effects of CGP 36216 and the role of presynaptic GABAB receptor antagonism in conditions such as absence epilepsy, pain modulation, drug abuse mechanisms, and neuronal activity in specific brain regions.

Preclinical Studies in Models of Absence Epilepsy

Studies in animal models of absence epilepsy have indicated that GABAB receptor antagonists can block absence-epilepsy seizures. For instance, CGP 35348, another GABAB receptor antagonist, has been shown to suppress spike-and-wave discharges in these models physiology.org. Similarly, GABAB receptor antagonists have been reported to suppress spike and wave discharges in Genetic Absence Epilepsy Rats of Strasbourg (GAERS) nih.gov. CGP 36216 has been mentioned in the context of research utilizing animal models of absence epilepsy biocrick.com.

Contribution to Pain Modulation in Animal Models (e.g., neuropathic and inflammatory pain)

The role of GABAB receptors in pain modulation, including neuropathic and inflammatory pain, has been investigated in animal models. While studies have examined the effects of GABAB agonists and other antagonists on mechanical hyperalgesia in rat models of neuropathic and inflammatory pain jst.go.jpfrontiersin.orgbiorxiv.org, direct evidence detailing the specific contribution of CGP 36216 to pain modulation in these models is limited in the available information. Some studies on neuropathic pain models have utilized other GABAB receptor antagonists like CGP 55845 frontiersin.orgbiorxiv.org.

Investigating Roles in Drug Abuse Mechanisms (e.g., rewarding, locomotor, and discriminative stimulus properties)

GABAB receptors are understood to play a modulatory role in the mechanisms of action of various drugs of abuse, and their contribution to the rewarding, locomotor, and discriminative stimulus properties of these drugs has been reviewed in the context of laboratory animals if-pan.krakow.pl. CGP 36216 is identified as a GABAB receptor antagonist if-pan.krakow.pl. Animal models such as self-stimulation tests and drug discrimination tests are employed to investigate these properties if-pan.krakow.plnih.govbiorxiv.org. While CGP 36216 is recognized as a GABAB antagonist, specific detailed findings regarding its direct effects on the rewarding, locomotor, or discriminative stimulus properties of drugs of abuse in animal models were not prominently featured in the search results.

Studies on Neuronal Activity in Specific Brain Regions (e.g., Dorsolateral Septal Nucleus, Lateral Geniculate Nucleus)

CGP 36216 has been utilized in studies investigating neuronal activity in specific brain regions, leveraging its selectivity for presynaptic GABAB receptors researchgate.netnih.govphysiology.org. In the dorsolateral septal nucleus (DLSN) of rats, electrophysiological studies have explored the impact of GABAB receptor ligands on glutamatergic transmission. These studies highlight that CGP 36216 is ineffective at postsynaptic GABAB receptors but demonstrates appreciable activity at presynaptic sites researchgate.netnih.govphysiology.org. For instance, in rat neocortical preparations, CGP 36216 increased [3H]GABA release with an IC50 of 43 µM, an effect reversed by baclofen (B1667701) nih.gov.

CompoundActivity at GABAB ReceptorsPresynaptic/Postsynaptic SelectivityIC50 for [3H]GABA release (Rat Neocortex)
CGP 36216AntagonistSelective Presynaptic43 µM nih.gov

In the lateral geniculate nucleus (LGN), research has shown that activation of GABAB receptors by agonists like baclofen can influence the visual temporal properties of relay cells in the cat physiology.org. While the role of GABAB receptors in the LGN has been studied, specific research detailing the direct effects of CGP 36216 in this region in animal models was not extensively found.

CGP 36216 is a chemical compound that has been primarily investigated for its activity as a selective antagonist at presynaptic GABA(B) receptors. Research into CGP 36216 employs a variety of methodological approaches, both in vitro and in vivo, to understand its pharmacological profile and potential physiological effects. These methods aim to elucidate its interactions with GABA(B) receptors and its impact on neurotransmission.

Methodological Approaches in Cgp 36216 Research

In Vivo Experimental Paradigms (Non-Human Animal Models)

Intracerebroventricular (ICV) Infusion Techniques

Intracerebroventricular (ICV) infusion is a technique used to deliver substances directly into the ventricular system of the brain, allowing for widespread distribution throughout the central nervous system. In research involving CGP 36216, ICV infusions have been employed to investigate the compound's effects on behavior and neural processes. For instance, studies have utilized ICV administration of CGP 36216 to explore the role of presynaptic GABAB receptors in fear extinction and renewal nih.govresearchgate.net.

In experiments examining contextual fear generalization, mice received ICV infusions of CGP 36216 at various time points relative to fear training or extinction sessions nih.govnih.gov. These infusions were typically administered via a needle connected to a syringe and micro-infusion pump, allowing for controlled delivery rates nih.gov. Findings from such studies indicated that blocking presynaptic GABAB receptors via ICV infusions immediately after fear training resulted in fear generalization to a neutral context when tested 24 hours later, but not at 6 hours, suggesting an effect on memory consolidation nih.govnih.gov. Similarly, ICV infusions of CGP 36216 pre- and post-extinction training enhanced extinction learning in male mice and reduced fear renewal rates nih.govresearchgate.net.

Local Infusions into Specific Brain Regions (e.g., Hippocampus)

To investigate the localized effects of CGP 36216, researchers have employed local infusion techniques targeting specific brain areas known to be involved in the processes under investigation. The hippocampus, a region critical for learning and memory, has been a common target for local infusions of CGP 36216 nih.govnih.govnih.gov. Other regions, such as the basolateral amygdala (BLA) and anterior cingulate cortex (ACC), have also been investigated nih.govnih.govnih.gov.

Local infusions allow for the delivery of CGP 36216 directly into the parenchyma of a specific brain structure, thereby limiting its diffusion and allowing for the assessment of the role of presynaptic GABAB receptors within that particular region nih.govnih.gov. Studies involving local infusions of CGP 36216 into the dorsal or ventral hippocampus immediately after fear training mirrored the ICV findings, leading to fear generalization at the 24-hour, but not 6-hour, test mark nih.govnih.gov. However, local infusions into the BLA or dorsal hippocampus immediately after the first extinction training session did not reduce fear renewal, suggesting that presynaptic inhibition within these specific regions alone might not be sufficient to drive context specificity during extinction learning nih.govresearchgate.net. Infusions into the ACC also did not promote generalized fear nih.govnih.gov.

These studies highlight the importance of localized drug delivery to dissect the contributions of specific brain regions to complex behaviors.

Microiontophoretic Application in vivo

Microiontophoresis is a technique used to apply small quantities of ionized substances directly into the extracellular space near a neuron while simultaneously recording its electrical activity. This method allows for precise, localized pharmacological manipulation and the assessment of immediate neuronal responses. CGP 36216 has been applied using microiontophoresis in in vivo studies to investigate the role of presynaptic GABAB receptors in modulating neuronal excitability and sensory processing oup.comresearchgate.net.

Behavioral Assays Relevant to Cognition, Fear, and Sensory Processing

A variety of behavioral assays are employed in conjunction with CGP 36216 administration to assess its impact on complex behaviors related to cognition, fear, and sensory processing nih.govnih.govnih.govresearchgate.netpnas.orgnih.gov. These assays are designed to probe specific aspects of behavior that are thought to be modulated by GABAB receptor activity, particularly the presynaptic subtype targeted by CGP 36216.

Behavioral assays used in CGP 36216 research include:

Contextual Fear Conditioning and Extinction: These paradigms are widely used to study associative fear learning and the processes by which learned fear responses are reduced or eliminated nih.govnih.govnih.govresearchgate.net. By administering CGP 36216 before or after conditioning or extinction training, researchers can assess its effects on fear acquisition, consolidation, retrieval, extinction learning, and fear renewal nih.govnih.govnih.gov. Studies using these assays have shown that CGP 36216 can influence the generalization of fear responses and enhance extinction learning nih.govnih.govresearchgate.net.

Novel Object Recognition and Location Tasks: These tasks are used to assess recognition memory and spatial memory, aspects of cognition that can be influenced by hippocampal function nih.govnih.gov. While the provided search results primarily focus on fear conditioning, studies on related GABAB(1a) receptor manipulations have utilized these tasks nih.gov.

Stimulus-Specific Adaptation (SSA) Assays: In the context of sensory processing, particularly auditory processing, SSA assays are used to measure the reduction in neuronal response to a repeated stimulus compared to a novel or deviant stimulus oup.comresearchgate.net. Microiontophoretic application of CGP 36216 during these assays allows for the investigation of the role of presynaptic GABAB receptors in modulating this form of adaptation oup.comresearchgate.net.

These behavioral approaches, when combined with targeted pharmacological manipulation using CGP 36216, provide valuable insights into the functional roles of presynaptic GABAB receptors in regulating neural circuits underlying these complex behaviors.

Example Data Table (Illustrative - based on findings from search results):

Below is an illustrative table summarizing findings from studies using different methodologies and behavioral assays with CGP 36216.

Method of AdministrationBrain Region Targeted (if local)Behavioral Assay UsedKey FindingSource
Intracerebroventricular (ICV) InfusionN/AContextual Fear GeneralizationPost-training infusion led to fear generalization 24 hours later. nih.govnih.gov nih.govnih.gov
Intracerebroventricular (ICV) InfusionN/AFear Extinction and RenewalPre- and post-extinction infusions enhanced extinction and reduced renewal in male mice. nih.govresearchgate.net nih.govresearchgate.net
Local InfusionDorsal or Ventral HippocampusContextual Fear GeneralizationPost-training infusion led to fear generalization 24 hours later. nih.govnih.gov nih.govnih.gov
Local InfusionBasolateral Amygdala (BLA)Fear Extinction and RenewalPost-extinction infusion did not reduce renewal. nih.govresearchgate.net nih.govresearchgate.net
Local InfusionAnterior Cingulate Cortex (ACC)Contextual Fear GeneralizationPost-training infusion did not promote generalized fear. nih.govnih.gov nih.govnih.gov
MicroiontophoresisInferior ColliculusStimulus-Specific Adaptation (SSA) AssayApplication decreased neuronal excitability and increased SSA. oup.comresearchgate.net oup.comresearchgate.net

This table provides a snapshot of how different experimental approaches have been used to investigate the diverse effects of CGP 36216.

Comparative Pharmacology of Cgp 36216

Differentiation from Other GABA(B) Receptor Antagonists

CGP 36216 is differentiated from other GABA(B) receptor antagonists primarily by its selectivity for presynaptic GABA(B) receptors. researchgate.netcaymanchem.comtocris.comrndsystems.comrndsystems.comnih.govnih.gov This contrasts with the activity of other antagonists that may show different degrees of selectivity or act at both pre- and postsynaptic sites.

Comparison with CGP 35348 (less selective for presynaptic receptors)

CGP 35348 is a widely used selective GABA(B) antagonist that is brain penetrant. tocris.comtocris.com While CGP 35348 has been used to block both postsynaptic and presynaptic receptors, it generally exhibits a much higher affinity for postsynaptic receptors. researchgate.net In contrast, CGP 36216 is described as a relatively new and selective antagonist for presynaptic GABA(B) receptors. researchgate.net Studies have shown opposite effects on neural responsiveness elicited by CGP 36216 and CGP 35348 in certain brain regions, further suggesting their differential actions at pre- and postsynaptic sites. researchgate.netnih.gov For example, in the rat dorsolateral septal nucleus, the postsynaptic GABA(B) receptor is sensitive to CGP 35348, while the presynaptic GABA(B) receptor is not. physiology.org

Comparison with CGP 55845A (high-affinity antagonist)

CGP 55845A (often referred to as CGP 55845) is known as a potent and selective GABA(B) antagonist with high affinity. tocris.comtocris.combio-techne.comrndsystems.comtocris.com While CGP 55845A is effective in blocking both presynaptic and postsynaptic GABA(B) receptors, CGP 36216 demonstrates a distinct preference for presynaptic sites. caymanchem.comrndsystems.comnih.govphysiology.org In the rat dorsolateral septal nucleus, CGP 55845A blocked both presynaptic and postsynaptic responses mediated by GABA(B) receptors, whereas CGP 35348 only blocked postsynaptic responses, and CGP 36216 is primarily active at presynaptic receptors. caymanchem.comrndsystems.comnih.govphysiology.org The high affinity of CGP 55845A (IC50 = 5 nM) tocris.com contrasts with the reported IC50 of CGP 36216 (43 µM) in some assays, indicating differences in potency. caymanchem.com

Comparison with CGP 36742

CGP 36742 (also known as SGS 742) is another selective GABA(B) receptor antagonist. glpbio.comif-pan.krakow.pl Like CGP 36216, CGP 36742 is a phosphinic acid analogue. researchgate.netnih.gov Both CGP 36216 and CGP 36742 were developed as extensions of the agonist CGP 35024. researchgate.netnih.gov While both are GABA(B) antagonists, their specific profiles, particularly regarding the balance between pre- and postsynaptic activity, can differ depending on the experimental context. Some literature suggests that the low affinity of antagonists like CGP 36742 and others limits their usefulness as tool compounds compared to higher-affinity compounds like CGP 54626. nih.gov

Interaction with GABA(B) Receptor Agonists

CGP 36216 acts as an antagonist by blocking the effects of GABA(B) receptor agonists. caymanchem.comtargetmol.combiocrick.com

Antagonism of Baclofen-Induced Effects

Baclofen (B1667701) is a well-established selective GABA(B) receptor agonist. tocris.com CGP 36216 has been shown to antagonize baclofen-induced effects, particularly those mediated by presynaptic GABA(B) receptors. caymanchem.comnih.govtargetmol.com In rat neocortical preparations, CGP 36216 was effective in antagonizing baclofen-induced suppression of spontaneous discharges, an effect mediated through presynaptic receptors. nih.govtargetmol.com However, CGP 36216 was ineffective in antagonizing baclofen-induced hyperpolarizations, which are mediated through postsynaptic GABA(B) receptors. nih.govbiocrick.com This further supports the presynaptic selectivity of CGP 36216. The action of CGP 36216 in increasing [3H]GABA release, indicative of presynaptic autoreceptor blockade, is also reversed by baclofen. nih.gov

Comparison with Other Agonists (e.g., CGP 44533, CGP 35024)

GABA(B) receptors are activated by various agonists, including baclofen, CGP 44533, and CGP 35024. physiology.org CGP 35024 (also known as SKF 97541) is a highly potent GABA(B) agonist. tocris.comif-pan.krakow.plnih.gov CGP 44533 is another GABA(B) receptor agonist. physiology.orgjst.go.jp Studies comparing the effects of these agonists and their antagonism by compounds like CGP 36216 provide insights into receptor subtypes and localization. In the rat dorsolateral septal nucleus, CGP 44533, like baclofen and CGP 35024, depressed glutamate-mediated EPSCs, an effect mediated by presynaptic GABA(B) receptors. physiology.org CGP 55845A blocked the presynaptic depressant effects of CGP 44533, while CGP 35348 was ineffective. physiology.org While the direct antagonism of CGP 44533 or CGP 35024 by CGP 36216 is not explicitly detailed in all search results, the established role of CGP 36216 as a presynaptic antagonist suggests it would counteract the presynaptic inhibitory effects of these agonists. The transition in activity from the agonist CGP 35024 to the antagonist CGP 36216 with structural modifications highlights the subtle changes in compound structure that can lead to different pharmacological profiles at the GABA(B) receptor. jst.go.jp

Selectivity Profile Against Other Neurotransmitter Systems

CGP 36216 is characterized by its selective antagonism of GABA(B) receptors. tocris.comcaymanchem.com This selectivity is a key aspect of its pharmacological profile, allowing researchers to investigate the specific roles of GABA(B) receptors without significantly impacting other major neurotransmitter systems at relevant concentrations. Studies have consistently shown that CGP 36216 exerts its effects predominantly at presynaptic GABA(B) receptors. tocris.comcaymanchem.comresearchgate.netmedchemexpress.comjst.go.jpresearchgate.net

Distinction from GABA(A) Receptors

A crucial aspect of CGP 36216's selectivity is its distinction from GABA(A) receptors. While both GABA(A) and GABA(B) receptors respond to the neurotransmitter GABA, they represent distinct classes of receptors with different structures and signaling mechanisms. GABA(A) receptors are ionotropic receptors, mediating fast inhibitory neurotransmission through chloride channels. In contrast, GABA(B) receptors are metabotropic G protein-coupled receptors that mediate slow, prolonged inhibitory effects. jst.go.jpjst.go.jp CGP 36216 functions as a selective antagonist at GABA(B) receptors and has been shown to be ineffective at postsynaptic GABA(B) receptors. tocris.comcaymanchem.comresearchgate.net This pharmacological profile indicates that CGP 36216 does not directly interact with or modulate GABA(A) receptor activity, thereby allowing for the specific study of GABA(B) receptor-mediated processes independent of GABA(A) receptor influence.

Interactions with NMDA Receptors (indirectly via glutamate (B1630785) release)

Although CGP 36216 is selective for GABA(B) receptors, its action can indirectly influence other neurotransmitter systems, including the glutamatergic system and its NMDA receptors. Presynaptic GABA(B) receptors are often located on glutamatergic neurons, where they function as heteroreceptors to modulate the release of glutamate. nih.govif-pan.krakow.pl By antagonizing these presynaptic GABA(B) receptors, CGP 36216 can disinhibit glutamate release, leading to an enhancement in extracellular glutamate levels. researchgate.net Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system and is critically involved in processes such as synaptic plasticity and long-term potentiation, mediated in part through NMDA receptors. nih.gov Therefore, the increase in glutamate release induced by CGP 36216 can indirectly modulate the activity of NMDA receptors and influence downstream glutamatergic signaling pathways. researchgate.net Research indicates a functional crosstalk between GABA(B) receptors and ionotropic glutamate receptors, highlighting the interconnectedness of these systems. nih.gov

Interactions with Somatostatin (B550006) Receptors (e.g., cross-talk)

CGP 36216's influence extends to the modulation of somatostatin release through its action on presynaptic GABA(B) receptors. Neurotransmitter release experiments have demonstrated that CGP 36216, as a GABA(B) antagonist, can enhance the release of somatostatin. researchgate.net This effect is mediated through the antagonism of presynaptic GABA(B) receptors that regulate somatostatin-containing neurons. Studies have explored the pharmacological discrimination between GABA(B) receptors that regulate the release of different neurotransmitters, including somatostatin. researchgate.netjst.go.jp The observation that CGP 36216 enhances somatostatin release suggests a functional interaction or "cross-talk" between GABA(B) receptors and the mechanisms governing somatostatin release. researchgate.net This interplay between GABA(B) and somatostatin receptors highlights the complex regulatory networks present in the nervous system, where the modulation of one receptor system can impact the activity of others.

The following table summarizes key aspects of CGP 36216's selectivity profile based on research findings:

Receptor SystemInteraction of CGP 36216Observed EffectCitation
GABA(B) ReceptorsSelective Antagonist (primarily presynaptic)Blocks GABA(B)-mediated inhibition tocris.comcaymanchem.comresearchgate.netmedchemexpress.comjst.go.jpresearchgate.net
GABA(A) ReceptorsNo direct interaction (implied by selectivity)No direct modulation of GABA(A) activity tocris.comcaymanchem.comresearchgate.net
NMDA ReceptorsIndirect (via enhanced glutamate release)Potential indirect modulation of NMDA activity researchgate.netnih.gov
Somatostatin ReceptorsIndirect (via enhanced somatostatin release)Enhancement of somatostatin release researchgate.netresearchgate.netjst.go.jp

Note: This table is a representation of data discussed in the text and could be presented as an interactive element in a digital format.

Future Directions in Cgp 36216 Research

Elucidation of Detailed Mechanisms of Action at Subunit and Conformational Levels

GABA(B) receptors are obligate heterodimers, typically formed by the co-assembly of GABA(B1) and GABA(B2) subunits. nih.govjst.go.jpoup.comtocris.com The GABA(B1) subunit contains the primary binding site for GABA and other ligands, while the GABA(B2) subunit is crucial for coupling to Gi/o signaling proteins. nih.govjst.go.jptocris.comjneurosci.org This interaction is allosteric, with each subunit influencing the function of the other. tocris.com

Future research on CGP 36216 needs to precisely define its binding site and how this interaction influences the conformational dynamics of the GABA(B1) and GABA(B2) heterodimer. While CGP 36216 is known to be a selective antagonist at presynaptic receptors, understanding the molecular basis for this selectivity at the subunit level is critical. Studies utilizing techniques such as cryo-electron microscopy (cryo-EM) have begun to reveal critical details of GABA(B) receptor activation mechanisms, providing a structural framework for such investigations. researchgate.net Further research could explore how CGP 36216 binding specifically impacts the conformational states of the receptor complex, potentially explaining its preferential activity at presynaptic sites. Investigating the interaction with different splice variants of the GABA(B1) subunit, specifically GABA(B1a) and GABA(B1b), is also important, as these isoforms have been shown to have differential localization and potential functional distinctions, particularly at presynaptic terminals. nih.govphysiology.orgpnas.orgresearchgate.net

Further Investigation of Presynaptic GABA(B) Receptor Subtype Diversity and Function

Evidence suggests a greater complexity in presynaptic GABA(B) receptor populations beyond the basic heterodimer structure. There is diversity in their localization, coupling to downstream effectors, and functional roles depending on the type of synapse (glutamatergic or GABAergic) and neuronal circuit. physiology.orgfrontiersin.orgmdpi.com Presynaptic GABA(B) receptors can function as autoreceptors on GABAergic terminals, inhibiting GABA release, or as heteroreceptors on glutamatergic terminals, inhibiting glutamate (B1630785) release. researchgate.netfrontiersin.orgmdpi.com

Future research should focus on further characterizing this presynaptic GABA(B) receptor diversity. This includes identifying potential novel interacting proteins or auxiliary subunits that might influence receptor pharmacology and signaling kinetics. researchgate.net Studies in different brain regions and neuronal types are needed to understand the full spectrum of presynaptic GABA(B) receptor functions and how their properties vary. For instance, research in the piriform cortex and auditory system has highlighted the complex and sometimes opposing roles of pre- and postsynaptic GABA(B) receptors in regulating circuit excitability and neurotransmitter release. frontiersin.org Understanding how CGP 36216 interacts with these diverse presynaptic populations will be crucial for predicting its effects in complex neural circuits.

Exploration of Novel Therapeutic Avenues Based on Presynaptic GABA(B) Receptor Modulation in Preclinical Models

Modulating GABA(B) receptor function, particularly at presynaptic sites, holds promise for treating various neurological and psychiatric disorders. Preclinical studies have indicated that GABA(B) receptor modulation can influence processes involved in pain, epilepsy, anxiety, and addiction. nih.govjst.go.jpoup.commdpi.comoncotarget.comoup.comnih.govresearchgate.net Given CGP 36216's selective activity at presynaptic receptors, future research should explore its therapeutic potential in preclinical models of these conditions.

Specifically, investigations could focus on:

Epilepsy: Presynaptic GABA(B) receptor dysfunction has been implicated in some forms of epilepsy. oncotarget.comnih.govpnas.org CGP 36216 could be used to probe the role of specific presynaptic GABA(B) populations in seizure generation and propagation in animal models. oncotarget.compnas.org

Pain: GABA(B) receptors are involved in pain modulation. researchgate.net Research could explore if selective blockade of presynaptic GABA(B) receptors by CGP 36216 has analgesic effects in preclinical pain models.

Addiction: Preclinical studies suggest that GABA(B) receptor modulation can affect reward pathways and reduce addiction-related behaviors. oup.comnih.govresearchgate.net CGP 36216 could be investigated for its potential to modulate neurotransmitter release in reward circuits and attenuate substance-seeking behaviors in animal models. nih.govresearchgate.net

Anxiety: The GABAergic system plays a role in anxiety. nih.govjst.go.jp Preclinical studies could assess the anxiolytic potential of selectively targeting presynaptic GABA(B) receptors with CGP 36216.

These preclinical investigations are essential to determine if selectively targeting presynaptic GABA(B) receptors with compounds like CGP 36216 offers advantages over less selective GABA(B) ligands, potentially leading to novel therapeutic strategies.

Development of Advanced Experimental Models to Dissect Specific Neural Circuit Contributions

Understanding the precise contributions of specific neural circuits to behavior and disease requires sophisticated experimental models. Future research involving CGP 36216 will benefit significantly from the development and application of advanced techniques that allow for the dissection of neural circuit function with high spatial and temporal resolution.

This includes:

Genetically Modified Animals: Utilizing animal models with cell-type-specific or circuit-specific genetic manipulations of GABA(B) receptor subunits or associated proteins can help pinpoint the roles of particular presynaptic GABA(B) receptor populations. pnas.orgresearchgate.netmdpi.com

Optogenetics and Chemogenetics: These techniques allow for precise control of neuronal activity in defined cell populations or circuits. oup.com Combining optogenetic or chemogenetic manipulations with pharmacological tools like CGP 36216 can help delineate the contribution of specific presynaptic GABAergic or glutamatergic terminals to circuit function and behavior.

In Vitro Systems: Advanced in vitro models, such as co-cultures of specific neuronal types, microfluidic devices, and brain slice preparations, can provide controlled environments to study the effects of CGP 36216 on identified synapses and circuits. frontiersin.org

In Vivo Imaging and Electrophysiology: Techniques like two-photon calcium imaging and high-density electrophysiology arrays allow for monitoring the activity of large neuronal populations or specific circuits in live animals. frontiersin.org Applying these methods while administering CGP 36216 can reveal its impact on circuit-level activity patterns.

These advanced models will be instrumental in moving beyond correlational observations to establish causal relationships between presynaptic GABA(B) receptor modulation by compounds like CGP 36216 and specific neural circuit functions relevant to health and disease.

Integration of Multi-Omics Data to Understand Downstream Cellular Responses

Activation or blockade of presynaptic GABA(B) receptors initiates a cascade of intracellular signaling events that ultimately influence neuronal function. Future research should integrate multi-omics data to gain a comprehensive understanding of the downstream cellular responses to presynaptic GABA(B) receptor modulation by CGP 36216.

This involves combining data from:

Transcriptomics: Analyzing changes in gene expression profiles in specific neuronal populations or brain regions following CGP 36216 administration can reveal the transcriptional programs influenced by presynaptic GABA(B) receptor activity.

Proteomics: Identifying alterations in protein levels and post-translational modifications can provide insights into the effector proteins and signaling pathways affected downstream of CGP 36216 action. This could include changes in ion channel expression or function, G protein signaling components, or proteins involved in neurotransmitter release machinery. nih.govtocris.combiologists.com

Phosphoproteomics: Focusing specifically on protein phosphorylation can highlight the activity of kinases and phosphatases involved in GABA(B) receptor-mediated signaling cascades. jneurosci.org

Metabolomics: Examining changes in metabolite profiles can reveal the metabolic consequences of modulating presynaptic GABA(B) receptor function.

Integrating these diverse datasets using computational approaches can help construct comprehensive models of how CGP 36216 binding to presynaptic GABA(B) receptors translates into broader cellular and circuit-level changes. This multi-omics approach can uncover novel downstream targets and pathways, providing a more complete picture of the biological impact of presynaptic GABA(B) receptor modulation.

Q & A

Q. What reporting standards enhance reproducibility in CGP 36216 research?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies: detail animal strains, anesthesia, and CGP 36216 batch information. Publish raw electrophysiological traces and analysis code (e.g., Clampfit scripts) in open repositories. Replicate key findings in independent labs .

Q. How can researchers optimize CGP 36216's stability in long-duration experiments?

  • Methodological Answer : Pre-test drug stability via HPLC and use oxygenated, temperature-controlled bath solutions. For prolonged recordings, replenish CGP 36216 every 30–60 minutes and monitor pH/osmolarity shifts .

Ethical & Translational Considerations

Q. What ethical considerations arise when translating CGP 36216 findings to clinical applications (e.g., tinnitus treatment)?

  • Methodological Answer : Address species-specific efficacy/safety gaps before human trials. Use preclinical toxicity studies (e.g., ototoxicity screens) and engage bioethicists to evaluate risk-benefit ratios. Reference frameworks like the NIH Rigor and Reproducibility guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CGP36216
Reactant of Route 2
CGP36216

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.